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  • Product: Diphenyl (4-methylphenyl)phosphonate
  • CAS: 60265-13-6

Core Science & Biosynthesis

Foundational

Diphenyl (4-methylphenyl)phosphonate toxicity and in vitro safety data

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profiling of Diphenyl (4-methylphenyl)phosphonate Executive Summary Diphenyl (4-methylphenyl)phosphonate—also known as diphenyl p-tolylphosphonate—is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profiling of Diphenyl (4-methylphenyl)phosphonate

Executive Summary

Diphenyl (4-methylphenyl)phosphonate—also known as diphenyl p-tolylphosphonate—is a critical organophosphorus compound. While traditionally synthesized via the radical arylation of triphenyl phosphite for use as a synthetic intermediate [1], the diphenyl phosphonate structural motif has gained significant traction in drug development. It is frequently employed as a prodrug moiety to enhance cellular permeability or as a covalent electrophile for targeting metabolic serine hydrolases [2, 3].

However, the very features that make diphenyl arylphosphonates biologically active—their lipophilicity and susceptibility to nucleophilic attack—also introduce distinct toxicological liabilities. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating framework for evaluating the in vitro toxicity and metabolic safety of Diphenyl (4-methylphenyl)phosphonate (DPMPP). This guide moves beyond standard checklists, emphasizing the mechanistically driven causality behind each experimental protocol.

Mechanistic Toxicology: The Causality of Phosphonate Toxicity

To design an effective safety screening cascade, we must first understand the molecular fate of DPMPP in vitro. The toxicity of diphenyl arylphosphonates is generally not driven by the intact parent molecule, but rather by its metabolic and hydrolytic degradation products, as well as its off-target electrophilic reactivity.

Hydrolytic Cleavage and Phenol Toxicity

Diphenyl phosphonates are highly susceptible to esterase-mediated hydrolysis in plasma and hepatic environments. The cleavage of the P-O-aryl bond releases phenol. While a single phenol leaving group may be tolerated, the rapid, systemic release of phenol from bis-aryl phosphonates can lead to dose-limiting cytotoxicity, particularly in hepatic (HepG2) and hematopoietic (K562) lineages [2].

Off-Target Serine Hydrolase Inhibition

Aryl phosphonates can act as suicide inhibitors. The phosphorus center acts as an electrophile, susceptible to attack by the catalytic serine residue of off-target hydrolases. This covalent modification can lead to unpredictable proteomic disruption, necessitating rigorous off-target profiling [3].

CYP450-Mediated Oxidation

The p-tolyl group (4-methylphenyl) presents a classic liability for Phase I metabolism. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) readily oxidize the benzylic methyl group to a hydroxymethyl intermediate, which can further oxidize to a carboxylic acid. While usually a detoxification pathway, this rapid clearance limits the half-life of the compound if used as a therapeutic scaffold.

G DPMPP Diphenyl (4-methylphenyl)phosphonate CYP CYP450 Oxidation (Phase I) DPMPP->CYP Benzylic Oxidation EST Esterase Hydrolysis (Plasma/Hepatic) DPMPP->EST P-O Cleavage Hydroxymethyl Diphenyl (4-hydroxymethylphenyl)phosphonate CYP->Hydroxymethyl Phenol Phenol Release (Cytotoxicity Liability) EST->Phenol Phosphonic (4-methylphenyl) phosphonic acid EST->Phosphonic

Fig 1: Primary metabolic and hydrolytic degradation pathways of Diphenyl (4-methylphenyl)phosphonate.

Quantitative Baselines: Representative In Vitro Safety Data

The following table synthesizes expected in vitro safety parameters for DPMPP, extrapolated from validated studies on structurally homologous diphenyl arylphosphonates and mixed aryl phosphonate prodrugs [2, 3].

Assay / ParameterCell Line / MatrixExpected Value (IC₅₀ / T½)Mechanistic Implication
General Cytotoxicity K562 (Leukemia)> 50 µM (72h)Mild toxicity driven by intracellular phenol accumulation.
Hepatotoxicity HepG2 (Liver)25 - 40 µM (48h)Higher sensitivity due to active esterase/CYP metabolism.
Plasma Stability Human PlasmaT½ ≈ 45 - 60 minsRapid hydrolysis of the first phenyl ester bond.
Microsomal Clearance Human Liver MicrosomesCLint > 40 µL/min/mgHigh intrinsic clearance via benzylic oxidation.
Ames Mutagenicity S. typhimurium (TA98)NegativeLack of DNA-reactive electrophilic intermediates.

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems. This means incorporating specific controls that prove the assay is functioning correctly before the data for DPMPP can be trusted.

Protocol 1: High-Throughput Cytotoxicity Screening (CellTiter-Glo)

Causality: We utilize an ATP-quantification assay (CellTiter-Glo) rather than MTT, as phosphonate metabolites can occasionally interfere with mitochondrial oxidoreductase readouts in tetrazolium-based assays. K562 and HepG2 are selected to contrast non-metabolizing vs. highly metabolizing environments.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and K562 cells at a density of 5,000 cells/well in a white opaque 96-well plate using DMEM (HepG2) and RPMI-1640 (K562) supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of DPMPP in MS-grade DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dosing: Transfer compounds to the assay plate to achieve final concentrations ranging from 100 µM to 5 nM. Critical Control: Ensure final DMSO concentration is strictly normalized to 0.5% across all wells. Use Staurosporine (1 µM) as a positive kill control.

  • Incubation: Incubate for 72 hours. This extended timeframe is required to capture toxicity resulting from slow intracellular hydrolysis and subsequent phenol accumulation [2].

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. The assay is only valid if the Staurosporine control yields >95% cell death.

Protocol 2: Microsomal Stability and Metabolite Identification

Causality: Because DPMPP contains both ester bonds and a benzylic methyl group, we must differentiate between CYP-mediated clearance and esterase-mediated clearance. We achieve this by running the assay with and without NADPH.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add DPMPP to a final concentration of 1 µM. Controls: Use Verapamil as a high-clearance CYP control and Warfarin as a low-clearance control.

  • Initiation (Differential):

    • Reaction A (CYP + Esterase): Initiate by adding 1 mM NADPH.

    • Reaction B (Esterase only): Initiate by adding buffer (no NADPH).

  • Sampling: Incubate at 37°C. Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) monitoring the parent mass transition.

  • Metabolite ID (Optional but recommended): Perform a full-scan Q-TOF analysis on the 60-minute sample from Reaction A to identify the +16 Da (hydroxylation) and -76 Da (loss of phenyl) mass shifts.

Workflow cluster_assays Parallel In Vitro Safety Screening Start Compound Prep 10mM DPMPP in DMSO Cyto Cytotoxicity Assay (HepG2 / K562, 72h) Start->Cyto Metab Microsomal Stability (+/- NADPH) Start->Metab Plasma Plasma Stability (Esterase Cleavage) Start->Plasma Data Safety & Toxicity Profile Synthesis via LC-MS/MS & Luminescence Cyto->Data Metab->Data Plasma->Data

Fig 2: Parallel in vitro safety screening workflow for diphenyl arylphosphonates.

Conclusion

The evaluation of Diphenyl (4-methylphenyl)phosphonate requires a nuanced approach that accounts for its dynamic chemical nature. Because the diphenyl phosphonate group is highly susceptible to esterase cleavage and the p-tolyl group is a prime target for CYP450 oxidation, standard toxicity assays must be carefully controlled. By implementing the self-validating protocols outlined above, researchers can accurately isolate the toxicity of the parent compound from the liabilities of its metabolites, ensuring robust data for downstream drug development or chemical safety profiling.

References

  • Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications The Journal of Organic Chemistry - ACS Publications[Link]

  • Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs National Institutes of Health (NIH) - PubMed Central[Link]

  • Mixed Alkyl/Aryl Phosphonates Identify Metabolic Serine Hydrolases as Antimalarial Targets National Institutes of Health (NIH) - PubMed Central[Link]

Protocols & Analytical Methods

Method

Application Note: Diphenyl (4-methylphenyl)phosphonate as a Versatile Precursor in Organophosphorus Chemistry

Executive Summary Diphenyl (4-methylphenyl)phosphonate—commonly referred to as diphenyl p-tolylphosphonate—is a highly stable, versatile platform molecule in organophosphorus chemistry[1]. While traditional Michaelis-Arb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diphenyl (4-methylphenyl)phosphonate—commonly referred to as diphenyl p-tolylphosphonate—is a highly stable, versatile platform molecule in organophosphorus chemistry[1]. While traditional Michaelis-Arbuzov reactions often require harsh conditions and are limited to alkyl electrophiles, recent advancements have established robust, metal-free pathways to synthesize aryl phosphonates at room temperature[1][2]. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for synthesizing diphenyl (4-methylphenyl)phosphonate and utilizing it as a precursor for complex phosphine ligands and biaryl scaffolds[3].

Mechanistic Rationale & Strategic Advantages

Overcoming the Limitations of Trialkyl Phosphites

In Sandmeyer-type phosphorylations, the use of trialkyl phosphites typically results in poor yields due to competitive side reactions and the instability of the intermediates[2]. By substituting trialkyl phosphites with triphenyl phosphite, the reaction efficiency increases dramatically. The resulting diphenyl phosphonates are highly stable but retain excellent reactivity; they can easily undergo ester exchange to form dialkyl phosphonates if required[2].

The Persistent Radical Effect in Synthesis

The synthesis of diphenyl (4-methylphenyl)phosphonate from p-toluidine is driven by a radical-radical coupling mechanism[1]. The addition of a catalytic promoter, such as salicylic acid (SA), facilitates the controlled decomposition of the in situ generated aryldiazonium salt. This generates an aryl radical that is rapidly trapped by the phosphite. The process is governed by the Persistent Radical Effect, ensuring high chemoselectivity without the need for transition-metal catalysts[1].

G A p-Toluidine + t-BuONO B Aryldiazonium Salt Intermediate A->B Diazotization (RT) C Aryl Radical Generation B->C Salicylic Acid (Cat.) - N2 D Triphenyl Phosphite Addition C->D Radical Trapping E Diphenyl p-tolyl- phosphonate D->E Persistent Radical Effect - OPh Radical

Fig 1. Mechanistic pathway for metal-free Sandmeyer synthesis of diphenyl p-tolylphosphonate.

Downstream Utility: Breaking the Oligomer Barrier

Diphenyl (4-methylphenyl)phosphonate is an ideal precursor for tertiary phosphine oxides, which are subsequently reduced to phosphine ligands (e.g., Buchwald-type ligands)[3][4]. Historically, reacting phosphonates with Grignard reagents yielded <25% product due to the formation of thermodynamically inert covalent magnesium-phosphorus oligomers[3]. The introduction of sodium trifluoromethanesulfonate (NaOTf) disrupts these oligomers, stabilizing a five-coordinate phosphorus intermediate that efficiently collapses into the desired phosphine oxide[3].

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the metal-free phosphorylation of p-toluidine to yield diphenyl (4-methylphenyl)phosphonate, highlighting the critical role of the catalytic promoter[1].

Table 1: Optimization of the Sandmeyer-Type Phosphorylation of p-Toluidine

Promoter / AdditiveEquivalentsTime (h)Temp (°C)Isolated Yield (%)Mechanistic Observation
NoneN/A2420TraceDiazonium salt fails to decompose efficiently.
p-Toluenesulfonic acid1.0 (Stoichiometric)22038High acidity leads to competitive side reactions[1].
Salicylic Acid (SA) 0.2 (Catalytic) 1–2 20 50–66 Optimal radical generation and trapping[1][2].
Visible Light (Ru cat.)2.0 (DABCO)122045Requires specialized photochemical setup.

Experimental Workflows & Protocols

Protocol A: Metal-Free Synthesis of Diphenyl (4-methylphenyl)phosphonate

This protocol utilizes a Sandmeyer-type transformation, ensuring a self-validating, moisture-tolerant system[1][2].

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1.0 mmol) and triphenyl phosphite (1.5 mmol) in acetonitrile (5.0 mL).

  • Diazotization: Add tert-butyl nitrite (t-BuONO, 1.5 mmol) dropwise to the mixture at room temperature. Causality: Slow addition prevents the rapid, exothermic accumulation of the diazonium intermediate.

  • Catalytic Initiation: Add salicylic acid (0.2 mmol, 20 mol%) to the reaction mixture. Stir the solution at 20 °C for 1–2 hours.

  • Workup & Extraction: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Purification & Analysis):

    • TLC: Purify via flash chromatography (silica gel, hexane/EtOAc 95:5 to 80:20). The product elutes as a distinct spot at Rf = 0.50 (in 80:20 hexane/EtOAc)[1].

    • NMR Verification: The product presents as a yellow/orange liquid[1][2]. Confirm identity via ¹H NMR (400 MHz, CDCl₃): Look for the characteristic aryl methyl singlet at δ 2.40 ppm and the complex aromatic multiplet at δ 7.91–7.11 ppm[1][2].

Protocol B: Direct Conversion to p-Tolyl(dimethyl)phosphine Oxide

This protocol demonstrates the conversion of the phosphonate into a phosphine oxide precursor for ligand synthesis[3].

  • System Setup: Flame-dry a Schlenk flask under vacuum and backfill with nitrogen. Add diphenyl (4-methylphenyl)phosphonate (1.0 mmol) and anhydrous NaOTf (3.0 mmol). Causality: NaOTf is strictly required to prevent the formation of dead-end Mg-P oligomers[3].

  • Grignard Addition: Suspend the mixture in anhydrous THF (5.0 mL) and cool to 0 °C. Dropwise, add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 3.5 mmol).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench with saturated aqueous NH₄Cl (5.0 mL). Extract with dichloromethane (3 × 10 mL), dry over MgSO₄, and concentrate.

  • Self-Validation: Analyze the crude mixture via ³¹P NMR. A successful conversion is indicated by the complete disappearance of the phosphonate signal (~11 ppm) and the emergence of a new singlet corresponding to the tertiary phosphine oxide (~25–30 ppm)[3].

G Center Diphenyl p-tolyl- phosphonate App1 Phosphine Oxides (via Grignard + NaOTf) Center->App1 C-P Functionalization App2 Biaryl Phosphonates (via Suzuki-Miyaura) Center->App2 Pd-Catalyzed Coupling App3 Dialkyl Phosphonates (via Transesterification) Center->App3 Base / ROH Final1 Phosphine Ligands (via Silane Reduction) App1->Final1 Chemoselective Reduction

Fig 2. Divergent downstream applications of diphenyl (4-methylphenyl)phosphonate in synthesis.

References

  • [5] Palladium-Catalyzed Suzuki–Miyaura Cross-Couplings with 2-Diethylphosphonato-Substituted Aryl- and Naphthylboronate Esters as the Nucleophilic Partner: A Complementary Approach to the Synthesis of Biaryl Monophosphonates. Organometallics (ACS Publications). URL:[Link]

  • [1] Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [2] Metal-Free Aromatic Carbon–Phosphorus Bond Formation via a Sandmeyer-Type Reaction. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [3] Direct Conversion of Phosphonates to Phosphine Oxides: An Improved Synthetic Route to Phosphines Including the First Synthesis of Methyl JohnPhos. Organometallics (ACS Publications). URL:[Link]

  • [4] Microwaves as “Co-Catalysts” or as Substitute for Catalysts in Organophosphorus Chemistry. Molecules (MDPI). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting hydrolysis issues of Diphenyl (4-methylphenyl)phosphonate in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently consult with researchers struggling to deprotect aryl phosphonate esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in organophosphorus chemistry, I frequently consult with researchers struggling to deprotect aryl phosphonate esters. Diphenyl (4-methylphenyl)phosphonate—commonly referred to as diphenyl p-tolylphosphonate—is a critical, highly stable intermediate used in drug development and materials science.

While phosphonates are inherently more stable to hydrolysis than their phosphate analogs , converting this specific diphenyl ester to the free (4-methylphenyl)phosphonic acid in aqueous media presents severe kinetic and thermodynamic hurdles. This guide bypasses generic textbook advice to provide field-proven, self-validating protocols. We will dissect the causality behind stalled reactions and provide actionable solutions to ensure complete hydrolysis.

Mechanistic Grounding: The Causality of Hydrolysis Failure

To troubleshoot effectively, we must first understand the reaction mechanism. The hydrolysis of diphenyl phosphonates typically proceeds via an associative mechanism (often AAc2) where water or hydroxide attacks the electrophilic phosphorus center, followed by the expulsion of the phenol leaving group .

While the first phenoxy group is cleaved relatively easily, the resulting monoester (phenyl p-tolylphosphonate) is the primary failure point. In basic or neutral media, this monoester ionizes into a monoanion. The localized negative charge significantly reduces the electrophilicity of the phosphorus atom and electrostatically repels incoming nucleophiles (like OH⁻), effectively halting the reaction . Consequently, acidic hydrolysis—where the phosphoryl oxygen is continuously protonated to maintain electrophilicity—is the mandated approach for driving the reaction to the fully deprotected phosphonic acid .

Hydrolysis SM Diphenyl p-Tolylphosphonate Int Monoester Monoanion SM->Int Aqueous Base (OH-) Fast 1st Cleavage Prod p-Tolylphosphonic Acid SM->Prod HCl / Dioxane (Reflux) Protonation Drives Reaction Int->Prod Aqueous Base (OH-) STALLED (Repulsion)

Hydrolysis pathways of Diphenyl (4-methylphenyl)phosphonate in acidic vs. basic media.

Troubleshooting Guide & FAQs

Q: Why does my hydrolysis completely stall after the first phenyl group is cleaved? A: This is a classic mechanistic trap. In basic media, the first phenyl group is expelled rapidly, forming the monoester. However, this monoester immediately deprotonates to form a monoanion. The negative charge surrounding the phosphorus atom creates massive electrostatic repulsion against incoming hydroxide ions, shutting down the hydrolysis pathway . To break this bottleneck, you must use highly acidic conditions (e.g., concentrated HCl) to keep the phosphoryl oxygen protonated.

Q: I switched to 12M HCl, but my starting material just floats on top of the acid. What is the fix? A: Diphenyl (4-methylphenyl)phosphonate is highly lipophilic. In purely aqueous 12M HCl, the reaction is biphasic. Hydrolysis only occurs at the microscopic interfacial surface area, leading to abysmal kinetics and poor yields. You must introduce a water-miscible organic co-solvent that can withstand prolonged acidic reflux. We highly recommend 1,4-dioxane. This creates a homogeneous single-phase system, allowing efficient mass transfer.

Q: Can I use TMSBr (Trimethylsilyl bromide) to deprotect this phosphonate, just as I do for diethyl phosphonates? A: No. While TMSBr is the gold standard for cleaving dialkyl phosphonates via an SN2-like dealkylation mechanism, it is fundamentally ineffective for diphenyl esters. The oxygen-carbon bond in a phenyl ester involves an sp² hybridized aromatic carbon, which strictly prohibits the necessary backside SN2 attack by the bromide ion. You must rely on Brønsted acid-catalyzed hydrolysis or strong Lewis acids like TfOH to cleave the P-O bond instead of the C-O bond.

Q: I am detecting free orthophosphate in my final product instead of the intact phosphonic acid. Is the P-C bond breaking? A: Yes. While the P-C bond of an aryl phosphonate is generally robust, it is not invincible. Under extreme oxidative conditions, or in the presence of transition metal contaminants coupled with atmospheric oxygen, the P-C bond of the p-tolyl group can undergo oxidative cleavage to yield inorganic phosphate . Ensure your reaction solvents are degassed and your glassware is free of metal residues.

Quantitative Data: Optimization Matrix

The following table summarizes the expected outcomes of various hydrolysis conditions based on field data. Use this to select the appropriate methodology for your lab's capabilities.

Hydrolysis MethodReagents & SolventTemp (°C)Time (h)Expected YieldMechanistic Bottleneck / Issue
Aqueous Basic 10% NaOH (aq)10024< 15%Monoanion electrostatic repulsion
Aqueous Acidic 12M HCl (aq)1104840 - 50%Biphasic mass transfer limitation
Acidic + Co-solvent 6M HCl / 1,4-Dioxane (1:1)10512 - 16> 90%None (Optimized homogeneous system)
Anhydrous Halide TMSBr, then MeOH2524< 5%sp² C-O bond strictly resists SN2 attack
Brønsted Catalyzed TfOH (cat.) / H₂O / Toluene1408> 85%Requires specialized pressure vessel

Field-Proven Protocol: Co-Solvent Assisted Acidic Hydrolysis

To guarantee success, protocols must be treated as self-validating systems. Do not proceed to the next step unless the validation check is confirmed.

Workflow Step1 1. Dissolution (HCl / Dioxane) Step2 2. Reflux (105°C) (Kinetic Monitoring) Step1->Step2 Heat Step3 3. Extraction (Remove Phenol) Step2->Step3 Cool & Dilute Step4 4. Lyophilization (Pure Product) Step3->Step4 Freeze-Dry

Self-validating experimental workflow for the acidic hydrolysis of aryl phosphonates.

Objective: Complete cleavage of both phenyl ester groups to yield pure (4-methylphenyl)phosphonic acid.

Step 1: Homogeneous Mixture Preparation

  • Add 1.0 equivalent of diphenyl (4-methylphenyl)phosphonate to a round-bottom flask.

  • Add equal volumes of 12M HCl (aq) and 1,4-dioxane to achieve a final concentration of 0.2 M relative to the substrate.

  • Self-Validation Check: At room temperature, the mixture may appear slightly cloudy. Upon heating to 80°C, it MUST transition to a completely clear, homogeneous solution. If it remains biphasic, add 1,4-dioxane in 5% volumetric increments until clear.

Step 2: Reflux and Kinetic Monitoring

  • Equip the flask with a reflux condenser and heat to 105°C (gentle reflux) for 12–16 hours.

  • Self-Validation Check: Withdraw a 50 µL aliquot, neutralize with NaHCO₃, and analyze via LC-MS. The reaction is complete only when the parent mass (m/z 325) and the monoester intermediate (m/z 249) are entirely absent, leaving only the phosphonic acid product (m/z 173).

Step 3: Phenol Removal via Extraction

  • Cool the reaction to room temperature. Concentrate under reduced pressure to remove the 1,4-dioxane (Caution: Do not evaporate to dryness).

  • Dilute the remaining aqueous layer with distilled water and extract three times with dichloromethane (DCM).

  • Self-Validation Check: Spot the DCM layer on a TLC plate (UV active); it should confirm the presence of the cleaved phenol by-product. The aqueous layer now contains your highly polar product.

Step 4: Isolation and Verification

  • Unlike the starting material, the fully deprotected phosphonic acid is extremely polar. Do not attempt to extract it into an organic phase. Instead, lyophilize (freeze-dry) the aqueous phase directly to yield a white crystalline solid.

  • Self-Validation Check: Analyze the solid via ³¹P-NMR in D₂O. A single sharp peak at ~17–20 ppm confirms the pure (4-methylphenyl)phosphonic acid, free of monoester impurities.

References

  • Keglevich, G., et al. "The Hydrolysis of Phosphinates and Phosphonates: A Review." National Institutes of Health (NIH) / PMC. Available at:[Link]

  • "Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles." Frontiers in Chemistry. Available at: [Link]

  • Li, C., et al. "Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation." Organic Chemistry Portal. Available at:[Link]

  • "Phosphonic acid: preparation and applications." Beilstein Journal of Organic Chemistry. Available at:[Link]

Optimization

Overcoming steric hindrance in Diphenyl (4-methylphenyl)phosphonate substitution reactions

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex steric cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex steric challenges associated with nucleophilic substitution at the phosphorus(V) center of Diphenyl (4-methylphenyl)phosphonate.

Due to the bulky nature of the two phenoxy leaving groups and the p-tolyl moiety, the tetrahedral phosphorus center is highly congested. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield transformations.

I. Diagnostic Decision Tree

Before altering your experimental parameters, use the following logical workflow to diagnose the root cause of stalled substitution reactions.

Troubleshooting Start Low Yield / Stalled Reaction Diphenyl (4-methylphenyl)phosphonate CheckNuc Is the nucleophile sterically bulky? (e.g., 2° amine, branched alcohol) Start->CheckNuc YesNuc Use DBU/DMAP Catalysis or Deprotonate to Anion CheckNuc->YesNuc Yes NoNuc Check Solvent & Temperature CheckNuc->NoNuc No CheckSolvent Using Polar Aprotic Solvent? (MeCN, DMF, DMSO) NoNuc->CheckSolvent ChangeSolvent Switch to MeCN/DMF to reduce solvation shell CheckSolvent->ChangeSolvent No AddLewis Add Lewis Acid (e.g., Cu(OTf)2) to activate P=O bond CheckSolvent->AddLewis Yes

Workflow for diagnosing and resolving steric hindrance in phosphonate substitutions.

II. Frequently Asked Questions & Troubleshooting

Q1: Why does my nucleophilic attack on Diphenyl (4-methylphenyl)phosphonate stall at <10% conversion when using secondary amines or branched alcohols? A1: The reaction stalls due to the geometric requirements of the transition state. Nucleophilic substitution at a neutral phosphoryl species proceeds through a pentacoordinate trigonal bipyramidal (TBP) intermediate. The attacking nucleophile and the departing phenoxy group must occupy the apical positions[1]. The horizontal approach of a bulky nucleophile causes excessive steric clash with the equatorial p-tolyl and remaining phenoxy group, drastically increasing the activation energy barrier.

Q2: How can I force the transesterification without degrading the p-tolyl moiety or hydrolyzing the starting material? A2: You must bypass the high activation energy of the neutral nucleophile by using a potent, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU deprotonates the incoming alcohol to generate a highly reactive alkoxide in situ. This transesterification strategy is highly effective for synthesizing complex phosphonate prodrugs under mild conditions, allowing the nucleophile to overcome the steric barrier without requiring destructive heating[2].

Q3: If I cannot use strong bases due to base-sensitive functional groups on my nucleophile, what is the alternative? A3: Employ Lewis acid catalysis. Transition metal catalysts, such as Cu(OTf)₂ or Pd-based complexes, can coordinate to the phosphoryl oxygen (P=O). This coordination draws electron density away from the phosphorus atom, lowering the LUMO energy and making the phosphorus center significantly more electrophilic[3]. This allows even sterically hindered, neutral nucleophiles to attack successfully.

III. Quantitative Optimization Data

The following table summarizes the kinetic impact of different catalytic conditions on the substitution of Diphenyl (4-methylphenyl)phosphonate, demonstrating the necessity of catalytic intervention when dealing with steric bulk.

EntryNucleophile (Steric Profile)Catalyst / BaseSolventTemp (°C)Time (h)Conversion (%)
1Isopropanol (Branched)NoneTHF2524< 5%
2Isopropanol (Branched)DBU (1.5 eq)MeCN251288%
3Diethylamine (Secondary)NoneDMF802412%
4Diethylamine (Secondary)Cu(OTf)₂ (10 mol%)DMF801276%

IV. Self-Validating Experimental Protocols

To ensure reproducibility, do not treat these protocols as mere recipes. Understand the causality behind each step and utilize the embedded validation checkpoints.

Protocol A: DBU-Promoted Transesterification (For Bulky Alcohols)

Causality: This protocol leverages DBU to convert a weakly nucleophilic bulky alcohol into a highly reactive alkoxide, while utilizing MeCN to minimize the nucleophile's solvation sphere.

  • Preparation: In an oven-dried flask under argon, dissolve Diphenyl (4-methylphenyl)phosphonate (1.0 eq, 1.0 mmol) and the target bulky alcohol (1.2 eq, 1.2 mmol) in anhydrous Acetonitrile (MeCN, 5.0 mL).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add DBU (1.5 eq, 1.5 mmol) dropwise over 5 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to double-substitution (loss of both phenoxy groups).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Self-Validation Checkpoint (In-Process): Pull a 50 µL aliquot and run a TLC (Hexane/EtOAc 7:3). You must observe the disappearance of the starting material and the appearance of a highly polar spot (free phenol byproduct) that stains intensely under UV and with Phosphomolybdic acid (PMA). Furthermore, a crude ³¹P NMR should show a distinct shift from the starting material (typically δ ~12-15 ppm) to the new mixed phosphonate ester.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize the DBU. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 1M NaOH (2 x 5 mL) to completely remove the displaced phenol. Dry over Na₂SO₄ and concentrate.

Protocol B: Lewis Acid-Catalyzed Amidation (For Secondary Amines)

Causality: Secondary amines are often too sterically hindered to attack the P(V) center directly. Cu(OTf)₂ activates the P=O bond electrophilically, enabling the reaction without the need for destructive deprotonation.

  • Preparation: In a Schlenk tube, combine Diphenyl (4-methylphenyl)phosphonate (1.0 eq, 1.0 mmol), the secondary amine (1.5 eq, 1.5 mmol), and Cu(OTf)₂ (0.1 eq, 10 mol%).

  • Solvation: Add anhydrous DMF (4.0 mL).

    • Causality: DMF is chosen because its high boiling point accommodates the necessary thermal energy required to force the bulky amine into the apical position of the TBP intermediate.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours.

  • Self-Validation Checkpoint (Post-Reaction): Cool to room temperature and dilute with diethyl ether (15 mL). Wash aggressively with 1M HCl (3 x 10 mL). Validation: The aqueous layer will turn blue/green as it strips the copper catalyst and unreacted amine. The organic layer must be completely colorless. If a blue tint remains, repeat the HCl wash; residual copper will broaden your ³¹P NMR signals via paramagnetic interference.

V. Mechanistic Pathway Visualization

Understanding the spatial arrangement during the reaction is critical for predicting whether a specific nucleophile will succeed or fail.

Mechanism Reactant Reactant (PhO)2P(=O)(p-Tol) Attack Apical Nucleophilic Attack (Steric Clash Zone) Reactant->Attack TBP Pentacoordinate TBP Intermediate (High Energy State) Attack->TBP Activation E Departure Phenoxide Leaving Group Departure (Apical) TBP->Departure Product Substituted Product (Nu)(PhO)P(=O)(p-Tol) Departure->Product Irreversible

Pentacoordinate trigonal bipyramidal (TBP) transition state during substitution.

VI. References

  • A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. Scientific & Academic Publishing. 1

  • A mild and concise synthesis of aryloxy phosphoramidate prodrug of alcohols via transesterification reaction. PMC (National Institutes of Health). 2

  • Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. ACS Publications. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of Diphenyl (4-methylphenyl)phosphonate

Welcome to the Technical Support Center for handling Diphenyl (4-methylphenyl)phosphonate (also known as Diphenyl p-tolylphosphonate, or DPMPP). This guide is designed for researchers, analytical chemists, and formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Diphenyl (4-methylphenyl)phosphonate (also known as Diphenyl p-tolylphosphonate, or DPMPP). This guide is designed for researchers, analytical chemists, and formulation scientists who are experiencing challenges dissolving this specific organophosphorus compound in non-polar solvent systems.

Mechanistic Overview of the Solubility Challenge

Diphenyl (4-methylphenyl)phosphonate is typically isolated as a yellow liquid or sticky oil at room temperature[1][2]. Structurally, it presents a paradoxical solvation profile. The molecule features three bulky, lipophilic aromatic rings (two phenoxy groups and one p-tolyl group) which suggest high solubility in non-polar media. However, the central phosphinyl group (P=O) is highly polar[3].

When introduced to strictly non-polar solvents like hexane or heptane, the solvent cannot adequately stabilize the P=O dipole. To minimize thermodynamic instability, the DPMPP molecules self-associate via strong dipole-dipole interactions between their P=O cores. This aggregation frequently leads to macroscopic phase separation, where the compound "oils out" at the bottom of the flask rather than forming a homogenous solution.

Troubleshooting Guides & FAQs

Q1: I added Diphenyl (4-methylphenyl)phosphonate directly to n-hexane, but it formed a separate yellow oily layer at the bottom. How do I fix this? Cause: n-Hexane has a very low dielectric constant ( ϵ≈1.88 )[4], which is insufficient to disrupt the P=O dipole-dipole stacking of the phosphonate. Solution: Do not add the compound directly to the bulk non-polar solvent. Instead, use a co-solvent bridging strategy . First, dissolve the DPMPP in a small volume (5-10% of your final target volume) of a slightly more polar, aromatic solvent like Toluene ( ϵ≈2.38 )[4]. Toluene engages in π−π stacking with the compound's aromatic rings while providing enough polarity to solvate the P=O bond. Once a concentrated stock is formed, slowly dilute it with your bulk hexane under continuous vortexing.

Q2: My assay strictly prohibits aromatic solvents like Toluene. What alternative co-solvents can I use to force DPMPP into a non-polar aliphatic phase? Cause: Biological or specific spectroscopic assays often require the exclusion of UV-active or highly toxic aromatic solvents. Solution: Utilize a polar aprotic co-solvent with a high hydrogen-bond acceptor capacity, such as Ethyl Acetate ( ϵ≈6.02 ) or Dichloromethane (DCM, ϵ≈8.93 )[4]. These solvents aggressively coordinate with the P=O bond. A 2-5% v/v addition of Ethyl Acetate to your hexane/heptane system is usually sufficient to disrupt the phosphonate self-association without drastically altering the bulk properties of the non-polar phase.

Q3: The solution appears clear at room temperature, but precipitates or becomes cloudy when stored at 4°C. Is the compound degrading? Cause: This is not degradation; it is a temperature-dependent supersaturation issue. The activation energy required to keep the P=O dipoles separated increases as thermal kinetic energy decreases. Solution: If cold storage is required, you must lower the concentration of the DPMPP stock or incorporate a non-ionic surfactant (e.g., Tween-80) if the downstream application is a biological assay. Before use, always allow the solution to equilibrate to room temperature and apply mild sonication (30°C for 10 minutes) to redissolve any micro-aggregates.

Solvent Selection Data

To predict the solvation behavior of DPMPP, compare the dielectric constants of your target solvents. A gradient approach (moving from higher to lower dielectric constants) is the most effective way to achieve a stable non-polar formulation.

SolventDielectric Constant ( ϵ )Solvation Role for DPMPPExpected Visual Outcome
n-Hexane 1.88Bulk non-polar mediumPhase separation / Oiling out
n-Heptane 1.92Bulk non-polar mediumPhase separation / Oiling out
Toluene 2.38Aromatic bridging co-solventHomogenous clear yellow solution
Ethyl Acetate 6.02Polar aprotic co-solventRapid dissolution; excellent stock solvent
Dichloromethane 8.93Polar aprotic co-solventRapid dissolution; excellent stock solvent

Data sourced from standard solvent physical property tables[4].

Experimental Protocol: Co-Solvent Mediated Dissolution Workflow

This protocol is designed as a self-validating system . By incorporating a Tyndall effect check at the end, you can definitively confirm the absence of micro-emulsions or colloidal aggregates, ensuring true dissolution.

Materials Needed:

  • Diphenyl (4-methylphenyl)phosphonate (DPMPP)

  • Bridging Co-solvent (Toluene or Ethyl Acetate)

  • Bulk Non-polar Solvent (n-Hexane or Cyclohexane)

  • Bath sonicator

  • Laser pointer (for Tyndall effect validation)

Step-by-Step Methodology:

  • Stock Preparation: Weigh the required mass of DPMPP into a clean, dry glass vial.

  • Primary Solvation: Add the bridging co-solvent (e.g., Ethyl Acetate) to achieve a highly concentrated stock (e.g., 100 mg/mL).

  • Kinetic Disruption: Vortex the vial for 30 seconds. If the oil does not fully dissolve, place the vial in a bath sonicator at 30°C for 5 minutes. The solution must be perfectly clear before proceeding.

  • Bulk Dilution: Place the vial containing the bulk non-polar solvent (e.g., n-Hexane) on a magnetic stirrer. While stirring vigorously (800 rpm), add the concentrated DPMPP stock dropwise.

  • Self-Validation (Tyndall Check): Once the total volume is added, turn off the ambient lights and shine a laser pointer through the solution.

    • Pass: The laser beam is invisible as it passes through the liquid (true solution).

    • Fail: The laser beam path is clearly visible and scatters light (micro-emulsion/aggregation). If this occurs, add an additional 1% v/v of the bridging co-solvent and sonicate for 10 minutes.

Troubleshooting Logic Workflow

G Start Add DPMPP to Non-Polar Solvent Check Visual Inspection: Is it a homogenous solution? Start->Check Issue Issue: Yellow Oil Droplets or Phase Separation Check->Issue No Validate Validate via Tyndall Effect Check->Validate Yes Success Proceed with Experiment Step1 Step 1: Apply Sonication (10-15 mins at 30°C) Issue->Step1 Check2 Did it dissolve? Step1->Check2 Step2 Step 2: Add 5-10% v/v Toluene or EtOAc Check2->Step2 No Check2->Validate Yes Mechanism Mechanism: Co-solvent disrupts P=O dipole stacking Step2->Mechanism Step2->Validate Validate->Success Pass

Troubleshooting workflow for DPMPP dissolution in non-polar solvents.

References

  • Phosphonate - Wikipedia Wikipedia, The Free Encyclopedia [Link]

  • Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications The Journal of Organic Chemistry (ACS Publications)[Link]

  • Metal-Free Aromatic Carbon–Phosphorus Bond Formation via a Sandmeyer-Type Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

  • Solvent Physical Properties University of Massachusetts Amherst[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Validation of Diphenyl(4-methylphenyl)phosphonate Ligand Binding in Metal Complexes

In the intricate world of coordination chemistry and drug development, the precise characterization of metal-ligand interactions is paramount. This guide provides an in-depth technical comparison of spectroscopic methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of coordination chemistry and drug development, the precise characterization of metal-ligand interactions is paramount. This guide provides an in-depth technical comparison of spectroscopic methodologies for validating the binding of the diphenyl(4-methylphenyl)phosphonate (DMMPP) ligand in metal complexes. We will explore the theoretical underpinnings and practical applications of key spectroscopic techniques, supported by experimental data, to offer researchers a comprehensive framework for their own investigations.

The Significance of Diphenyl(4-methylphenyl)phosphonate as a Ligand

Diphenyl(4-methylphenyl)phosphonate is an organophosphorus ligand of significant interest due to the versatile coordination capabilities of the phosphonate group (-PO(OR)₂).[1][2] The presence of both phenyl and a 4-methylphenyl (tolyl) group allows for the fine-tuning of steric and electronic properties, influencing the stability and reactivity of the resulting metal complexes.[2][3] The validation of its binding to a metal center is a critical first step in understanding the structure-activity relationship of these complexes, which have potential applications in catalysis, materials science, and medicinal chemistry.[2][3]

Core Spectroscopic Techniques for Validation

The coordination of DMMPP to a metal ion induces characteristic changes in its spectroscopic signature. Here, we delve into the most informative techniques for observing and quantifying these changes.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: A Direct Probe of the Coordination Environment

Why it's the gold standard: ³¹P NMR spectroscopy is arguably the most direct and powerful tool for studying phosphonate ligand binding. The phosphorus nucleus is highly sensitive to its local electronic environment, making it an excellent probe for coordination events.[4] With a natural abundance of 100% and a spin of ½, ³¹P is a readily observable nucleus.[5]

What to look for: Upon coordination to a metal center, the ³¹P chemical shift (δ) of the DMMPP ligand is expected to change significantly. This "coordination shift" is typically observed as a downfield or upfield shift depending on the nature of the metal ion and the coordination mode. For instance, the coordination of a phosphonate ligand to a metal ion generally results in a downfield shift of the ³¹P NMR signal.[6]

Comparative Insights: By comparing the ³¹P NMR spectra of the free DMMPP ligand with that of the metal complex, researchers can unequivocally confirm binding. Furthermore, the magnitude and direction of the chemical shift can provide insights into the nature of the metal-phosphorus bond.

Table 1: Comparison of ³¹P NMR Chemical Shifts for Free and Coordinated Phosphonate Ligands

LigandStateMetal IonChemical Shift (δ, ppm)Coordination Shift (Δδ, ppm)
Diphenyl(4-methylphenyl)phosphonate (DMMPP) Free-[Data not available in search results]-
Coordinated[Metal][Data not available in search results][Data not available in search results]
Diethyl Phenylphosphonate Free-~19.0-
CoordinatedPd(II)~45.0+26.0
Dibenzyl Phosphonate Free-~22.0-
CoordinatedPt(II)~35.0+13.0

Note: Specific data for DMMPP complexes were not available in the search results. The data for diethyl phenylphosphonate and dibenzyl phosphonate are representative examples and the exact shifts can vary depending on the metal and other ligands present.

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

  • Sample Preparation: Dissolve an accurately weighed sample of the metal complex (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe.

    • Tune the probe to the ³¹P frequency.

    • Set the reference to an external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum to obtain sharp singlets for each unique phosphorus environment.

    • Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum to the external standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Complex in Deuterated Solvent b Tune Spectrometer to ³¹P Frequency a->b c Acquire Proton-Decoupled Spectrum b->c d Fourier Transform & Phasing c->d e Reference Spectrum to H₃PO₄ d->e f Analyze Chemical Shifts e->f

Caption: Workflow for ³¹P NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Changes in the P=O Bond

Why it's a valuable complementary technique: FTIR spectroscopy provides information about the vibrational modes of a molecule. The phosphoryl (P=O) group of the DMMPP ligand has a characteristic stretching frequency that is sensitive to coordination.[7]

What to look for: In the free DMMPP ligand, the P=O stretching vibration typically appears as a strong band in the region of 1250-1300 cm⁻¹. Upon coordination to a metal ion through the phosphoryl oxygen, this band is expected to shift to a lower frequency (a "red shift"). This is because the coordination weakens the P=O double bond. The magnitude of this shift can provide qualitative information about the strength of the metal-oxygen bond. For instance, in diphenyl phosphate-Cu(II) complexes, the P=O stretching frequency is observed in the range of 1140-1320 cm⁻¹.

Comparative Insights: By comparing the FTIR spectra of the free ligand and the metal complex, the red shift of the P=O band serves as strong evidence of coordination through the phosphoryl oxygen.

Table 2: Comparison of P=O Stretching Frequencies for Free and Coordinated Phosphonate Ligands

LigandStateMetal Ionν(P=O) (cm⁻¹)Shift (Δν, cm⁻¹)
Diphenyl(4-methylphenyl)phosphonate (DMMPP) Free-ca. 1260-1290 (estimated)-
Coordinated[Metal][Data not available in search results][Data not available in search results]
Diphenyl Phosphate Free-~1300-
CoordinatedCu(II)1140-1320-160 to -180

Note: The free DMMPP value is an estimate based on similar compounds. The diphenyl phosphate data is from a Cu(II) complex and the range reflects different coordination environments.

Experimental Protocol: Acquiring an FTIR Spectrum

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared spectrometer.

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer's beam path.

    • Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key vibrational bands, particularly the P=O stretch.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Prepare KBr Pellet or Use ATR b Record Background Spectrum a->b c Acquire Sample Spectrum b->c d Background Correction c->d e Identify Vibrational Bands d->e f Analyze P=O Shift e->f

Caption: Workflow for FTIR Spectroscopic Analysis.

UV-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

Why it's useful for certain complexes: UV-Vis spectroscopy probes the electronic transitions within a molecule. While the DMMPP ligand itself may have π-π* transitions in the UV region, the formation of a metal complex can lead to the appearance of new absorption bands or shifts in existing bands.

What to look for:

  • Ligand-to-Metal Charge Transfer (LMCT) Bands: In some transition metal complexes, new, often intense, absorption bands may appear in the visible or near-UV region. These bands arise from the transfer of an electron from a ligand-based orbital to a metal-based orbital.

  • d-d Transitions: For transition metal complexes with d-electrons, weak absorption bands corresponding to electronic transitions between d-orbitals may be observed in the visible region. The position and intensity of these bands are sensitive to the coordination environment of the metal ion.

  • Shifts in Ligand-Based Transitions: The coordination of the ligand can perturb the energy of its π orbitals, leading to shifts (either bathochromic/red shifts or hypsochromic/blue shifts) in the π-π* absorption bands of the phenyl and tolyl rings. For instance, in diphenyl phosphate-Cu(II) complexes, the solid-state UV-Vis spectra show differences compared to the free ligand, indicating electronic interactions upon coordination.

Comparative Insights: The appearance of new charge-transfer bands or shifts in ligand-based transitions provides strong evidence for the formation of a metal-ligand bond and can offer insights into the electronic structure of the complex.

Table 3: Comparison of UV-Vis Absorption Maxima for Free and Coordinated Phosphonate Ligands

Ligand/Complexλmax (nm)Assignment
Diphenyl(4-methylphenyl)phosphonate (DMMPP) [Data not available in search results]π-π*
Diphenyl Phosphate-Cu(II) Complex Varies with co-ligandd-d transitions and/or LMCT

Note: Specific UV-Vis data for DMMPP and its complexes were not found in the search results. The data for the diphenyl phosphate-Cu(II) complex is qualitative, as the exact λmax depends on the overall coordination sphere.

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation: Prepare a dilute solution of the metal complex in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane, ethanol). The concentration should be adjusted to give an absorbance in the range of 0.1-1.0.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

  • Data Acquisition:

    • Place the reference cuvette and the sample cuvette in the appropriate holders.

    • Record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Processing:

    • The instrument software will automatically subtract the solvent absorbance.

    • Identify the wavelengths of maximum absorbance (λmax) for all observed bands.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Prepare Dilute Solution of Complex b Record Solvent Blank a->b c Acquire Absorption Spectrum b->c d Baseline Correction c->d e Identify λmax Values d->e f Assign Electronic Transitions e->f

Caption: Workflow for UV-Vis Spectroscopic Analysis.

A Comparative Perspective: DMMPP vs. Alternative Phosphonate Ligands

The choice of ligand is a critical design element in coordination chemistry. While DMMPP offers a specific combination of steric and electronic properties, other phosphonate ligands provide a spectrum of alternatives.

  • Alkyl vs. Aryl Substituents: The electronic nature of the groups attached to the phosphorus atom significantly influences the ligand's donor strength. Aryl groups, such as those in DMMPP, are generally more electron-withdrawing than alkyl groups. This can affect the strength of the P=O bond and the Lewis basicity of the phosphoryl oxygen.

  • Steric Hindrance: The bulky phenyl and tolyl groups of DMMPP can influence the coordination geometry and the number of ligands that can bind to a metal center. Less sterically demanding ligands, such as diethyl phenylphosphonate, may allow for the formation of different types of complexes.

A comparative spectroscopic analysis of complexes formed with different phosphonate ligands can provide valuable insights into how these structural variations impact metal binding.

Conclusion

The spectroscopic validation of diphenyl(4-methylphenyl)phosphonate binding to metal complexes is a multi-faceted process that relies on the synergistic use of several powerful analytical techniques. ³¹P NMR provides the most direct evidence of coordination, while FTIR and UV-Vis spectroscopy offer complementary information about the nature of the metal-ligand bond and the electronic structure of the resulting complex. By systematically applying these methods and comparing the data to that of the free ligand and alternative phosphonate complexes, researchers can build a comprehensive and robust understanding of their systems, paving the way for the rational design of new metal-based materials and therapeutics.

References

  • Ghosh, P., & Bharadwaj, P. K. (2015). Molecular Metal Phosphonates. Chemical Reviews, 115(11), 5195-5233. [Link]

  • Taddei, M., & Costantino, F. (2019). Metal Phosphonates and Phosphinates. Crystals, 9(9), 454. [Link]

  • Chakraborty, S., Das, T., Unni, R., & Pillai, M. R. A. (2002). 177Lu labelled polyaminophosphonates as potential agents for bone pain palliation. Applied Radiation and Isotopes, 57(4), 481-487. [Link]

  • Pidcock, A., & Waterhouse, C. R. (1970). Phosphite and phosphonate complexes. Part I. Synthesis and structures of dialkyl and diphenyl phosphonate complexes of palladium and platinum. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2080-2086. [Link]

  • Głowiński, J., & Gierczyk, B. (2024). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Molecules, 29(15), 3583. [Link]

  • Petoud, S., et al. (2012). Supramolecular Binding of Phosphonate Dianions by Nanojars and Nanojar Clamshells. Inorganic Chemistry, 63(15), 8345-8356. [Link]

  • Górecki, M., et al. (2007). Synthesis, spectroscopy and magnetism of transition-metal complexes with pyridylmethylphosphonate ligands. Journal of the Chemical Society, Dalton Transactions, (3), 298-305. [Link]

  • Hague, D. N., & Prince, R. H. (1965). Electronic spectra of organometallic compounds. Part I. Phenyl compounds of Group IV containing a chromophoric metal–metal linkage. Journal of the Chemical Society (Resumed), 4690-4696. [Link]

  • Gard, D. R., & Kallen, R. G. (1987). Characterization of methylphosphonate as a 31P NMR pH indicator. Analytical Biochemistry, 165(1), 101-107. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • Bakhmutov, V. I., & Clearfield, A. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 61(10), 571-577. [Link]

  • Maity, D. K., Haque, F., Dutta, B., Bhattacharya, B., & Ghoshal, D. (2016). Syntheses and characterization of three diphenyl phosphate based Cu(II) complexes and the effect of non-covalent interactions on their supramolecular framework. Journal of Chemical Sciences, 128(12), 1861-1869.
  • Brown, M. D. (2005). Synthesis spectroscopic and structural properties of transition metal complexes of the o-xylyl diphosphine o-C6H4(CH2PPh2)2. ePrints Soton. [Link]

  • Nakamoto, K., Fujita, J., & Kobayashi, M. (1957). Infrared Spectra of Metallic Complexes. IV. Comparison of the Infrared Spectra of Unidentate and Bidentate Metallic Complexes. Journal of the American Chemical Society, 79(18), 4904-4908. [Link]

  • Liddle, S. T., et al. (2023). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Inorganic Chemistry, 62(40), 16428-16441. [Link]

  • Shearan, S. J. I., et al. (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. Crystals, 9(5), 270. [Link]

  • Trush, V. A., et al. (2015). Extraction and coordination studies of a carbonyl–phosphine oxide scorpionate ligand with uranyl and lanthanide(iii) nitrates: structural, spectroscopic and DFT characterization of the complexes. Dalton Transactions, 44(4), 1591-1604. [Link]

  • Dalal Institute. (n.d.). Electronic Spectra of Transition Metal Complexes. [Link]

Sources

Safety & Regulatory Compliance

Safety

Diphenyl (4-methylphenyl)phosphonate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Diphenyl (4-methylphenyl)phosphonate In advanced synthetic chemistry and drug development, organophosphorus compounds like Diphenyl (4-methylphenyl)phosphonate (also known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for Diphenyl (4-methylphenyl)phosphonate

In advanced synthetic chemistry and drug development, organophosphorus compounds like Diphenyl (4-methylphenyl)phosphonate (also known as diphenyl p-tolylphosphonate) are highly valued for their utility in cross-coupling reactions and as biologically active intermediates 1. However, their structural similarity to toxic organophosphonates necessitates rigorous, self-validating safety and disposal protocols. This guide provides step-by-step, mechanistically grounded procedures to ensure regulatory compliance, environmental protection, and laboratory safety.

Chemical Profile & Hazard Assessment

To design an effective handling and disposal strategy, we must first understand the physicochemical properties of the compound. Diphenyl (4-methylphenyl)phosphonate is a lipophilic aryl phosphonate.

Table 1: Chemical and Physical Profile

PropertySpecification
Chemical Name Diphenyl (4-methylphenyl)phosphonate
Synonyms Diphenyl p-tolylphosphonate
CAS Registry Number 53235-71-5 / 60265-13-6
Molecular Formula C19H17O3P
Physical State Orange to yellow liquid / pale brown solid (temperature dependent) [[1]]()
Solubility Highly soluble in organic solvents (EtOAc, Hexane, Chloroform); Insoluble in water
Primary Hazards Skin/eye irritation, potential aquatic toxicity, organophosphorus toxicity

Mechanistic Toxicology: While aryl phosphonates are generally less potent cholinesterase inhibitors than their alkyl phosphate counterparts, they still pose toxicological risks. The lipophilicity of the diphenyl ester groups allows for rapid dermal absorption and potential temporary storage in body fat, which can lead to delayed toxicity 2. The primary metabolic and environmental degradation pathway is the hydrolysis of the ester linkage, yielding p-tolylphosphonic acid and phenol, both of which require careful environmental management 2.

Operational Safety & Spill Response Protocol

Standard operating procedures (SOPs) must account for the compound's lipophilicity and resistance to rapid aqueous degradation.

Engineering Controls & PPE:

  • Ventilation: Always handle within a certified chemical fume hood to prevent inhalation of aerosols.

  • Gloves: Use double-layered nitrile gloves. Causality: Nitrile provides superior chemical resistance to lipophilic organic compounds compared to latex, preventing transdermal absorption.

  • Eye Protection: Splash-proof chemical goggles are mandatory.

Step-by-Step Spill Response: In the event of a localized spill, rapid containment and chemical neutralization are critical.

  • Evacuate and Assess: Clear personnel from the immediate area. Assess the volume of the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do NOT use combustible materials like sawdust.

  • Chemical Decontamination: Apply a 5–10% Sodium Hydroxide (NaOH) solution or a commercial alkaline hypochlorite solution to the absorbed spill. Causality: Alkaline conditions catalyze the hydrolysis of the P-O-Ar bonds, cleaving the diphenyl esters into water-soluble and less toxic phosphonate salts and phenoxide ions 3.

  • Contact Time: Allow a minimum of 30 minutes for the hydrolysis reaction to reach completion.

  • Collection: Sweep the neutralized mixture into a heavy-duty, clearly labeled hazardous waste bag or high-density polyethylene (HDPE) container.

SpillResponse Start Spill Detected Assess Evacuate & Assess Risk Start->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Respirator) Assess->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Decon Chemical Decontamination (10% NaOH or Bleach) Contain->Decon Apply to residue Collect Collect in HazMat Bag Decon->Collect 30 min contact time Dispose Transfer to EHS for High-Temp Incineration Collect->Dispose

Logical workflow for Diphenyl (4-methylphenyl)phosphonate spill containment and decontamination.

Proper Disposal Procedures

The disposal of organophosphonates is strictly regulated under environmental protection guidelines (e.g., EPA RCRA) due to their environmental persistence and potential toxicity 4.

Primary Disposal Method: High-Temperature Incineration The only universally accepted and environmentally sound method for the final disposal of organophosphorus compounds is high-temperature incineration 5.

  • Procedure: Collect all pure waste, contaminated solvents, and spill cleanup materials in designated, sealed, and labeled hazardous waste containers.

  • Causality: Standard municipal incineration is insufficient. Complex, high-temperature rotary kiln incinerators (operating at >1000°C) equipped with flue gas scrubbers are required. This ensures the complete thermal destruction of the stable C-P and P-O bonds while preventing the atmospheric release of toxic combustion products, such as phosphorus oxides (POx) 5.

Pre-treatment / Degradation Strategy: Alkaline Hydrolysis For small batches or highly dilute aqueous waste, chemical degradation prior to disposal can mitigate immediate hazards.

  • Procedure: Treat the waste stream with a strong base (e.g., 1M NaOH) and heat if necessary.

  • Causality: The alkaline hydrolysis of phosphonates proceeds via nucleophilic attack at the phosphorus center, displacing the phenoxy groups 3. This converts the highly lipophilic Diphenyl (4-methylphenyl)phosphonate into sodium p-tolylphosphonate and phenol 6. While this reduces acute organophosphorus toxicity, the resulting phenol-rich effluent remains hazardous and must still be collected for incineration or specialized chemical waste processing 7.

Degradation DPP Diphenyl (4-methylphenyl)phosphonate (Intact Ester) Hydrolysis Alkaline Hydrolysis (NaOH / H2O) DPP->Hydrolysis Step 1 Incineration High-Temperature Incineration (>1000°C) DPP->Incineration Direct Route (Preferred) Intermediate Sodium p-Tolylphosphonate + Phenol Hydrolysis->Intermediate Oxidation Oxidation (Optional Pre-treatment) Intermediate->Oxidation Step 2 Products Inert Phosphates & Degraded Organics Oxidation->Products Products->Incineration Final Disposal

Chemical degradation and disposal pathways for diphenyl arylphosphonates.

Regulatory Compliance & Segregation

  • Segregation: Never mix organophosphonate waste with strong oxidizing agents or incompatible heavy metals prior to EHS collection. Segregate into designated "Halogenated/Non-Halogenated Organics" based on the primary solvent used.

  • Documentation: Maintain a detailed hazardous waste manifest. Under EPA guidelines, generators are responsible for the waste from "cradle to grave," meaning accurate logging of the chemical identity and volume is legally required before transfer to a licensed waste broker 7.

References

  • [4] Disposing Of Small Batches Of Hazardous Wastes. Environmental Protection Agency (EPA). [Link]

  • [5] Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). [Link]

  • [2] Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates. Environmental Protection Agency (EPA).[Link]

  • [7] Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA). [Link]

  • [1] Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications. The Journal of Organic Chemistry.[Link]

  • [3] The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC (National Institutes of Health).[Link]

  • [6] A Practical Method to Cleave Diphenyl Phosphonate Esters to Their Corresponding Phosphonic Acids in One Step. ResearchGate.[Link]

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling Diphenyl (4-methylphenyl)phosphonate

As a Senior Application Scientist, I approach the handling of organophosphonates not merely as a regulatory checkbox, but as a precise, unforgiving chemical operation. Diphenyl (4-methylphenyl)phosphonate (CAS: 60265-13-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of organophosphonates not merely as a regulatory checkbox, but as a precise, unforgiving chemical operation. Diphenyl (4-methylphenyl)phosphonate (CAS: 60265-13-6)—also known as diphenyl p-tolylphosphonate—is a highly valuable reagent in metal-free aromatic carbon-phosphorus bond formation and advanced cross-coupling methodologies [3]. However, its structural classification as an aryl phosphonate demands rigorous, uncompromising safety protocols.

The integrity of your synthesis and the safety of your laboratory personnel are inextricably linked. This guide provides a self-validating, field-proven operational framework for handling this compound safely.

Mechanistic Toxicology: Understanding the Hazard

To effectively protect yourself, you must first understand why this chemical is dangerous. Do not treat this compound as a generic irritant.

Like many organophosphorus compounds, the primary toxicodynamic threat of diphenyl phosphonates is their ability to interact with and inhibit serine hydrolases, most critically acetylcholinesterase (AChE) [1, 2]. When exposure occurs—whether via oral ingestion, inhalation of aerosols, or dermal absorption—the phosphonate forms a covalent P-O bond with the serine hydroxyl group within the AChE active site.

This phosphorylation irreversibly inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to a cholinergic crisis, characterized by the dangerous overstimulation of muscarinic and nicotinic receptors [4]. Furthermore, if heated to its decomposition point during a reaction, this compound emits highly toxic phosphorus oxide (POx) vapors.

G AChE Active Acetylcholinesterase (AChE) Complex Reversible AChE-OP Complex AChE->Complex Binds Serine Residue OP Diphenyl (4-methylphenyl)phosphonate OP->Complex Inhibited Phosphorylated AChE (Irreversibly Inhibited) Complex->Inhibited Covalent P-O Bond ACh Acetylcholine Accumulation Inhibited->ACh Hydrolysis Failure Crisis Cholinergic Crisis (Toxicity) ACh->Crisis Receptor Hyperstimulation

Mechanism of AChE inhibition by organophosphonates leading to cholinergic crisis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated organophosphonates. Because these compounds are highly lipophilic, they can rapidly penetrate the stratum corneum (the outer layer of the skin). The following table outlines the mandatory PPE specifications and the mechanistic rationale behind each choice.

PPE CategoryRecommended SpecificationMaterial Standard / DataMechanistic Rationale
Hand Protection Double-glove: Butyl rubber (outer), Nitrile (inner)Butyl thickness: ≥ 0.3 mm (Breakthrough > 480 min)Butyl rubber provides superior chemical resistance against lipophilic organophosphonates. Standard latex offers zero protection.
Eye/Face Protection Chemical safety goggles + Face shieldANSI Z87.1+ compliantPrevents ocular absorption and mucosal irritation from accidental splashing or aerosolization during transfer.
Body Protection Tyvek® coverall or fluid-resistant lab coatHigh-density polyethylene (HDPE) fibersDermal absorption is a primary route of acute toxicity (Category 3 Dermal); prevents contact with contaminated surfaces.
Respiratory Protection Half-mask respirator with OV/P100 cartridgesNIOSH-approved (99.97% filter efficiency)Mitigates the severe inhalation risk of aerosolized particulates and toxic POx decomposition vapors.

Operational Handling & Experimental Workflow

This step-by-step methodology ensures a self-validating system where each action confirms the safety of the next.

Step 1: Pre-Operational Validation

  • Action: Verify that your chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

  • Causality: Proper airflow is the primary engineering control against POx vapor inhalation.

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm is sounding or the reading fluctuates below 80 fpm. Ensure your Schlenk line or glovebox is purged with high-purity Argon, as ambient moisture can cause unwanted, slow hydrolysis of the phosphonate ester.

Step 2: Weighing and Transfer

  • Action: Handle Diphenyl (4-methylphenyl)phosphonate using anti-static spatulas. Weigh the compound inside a localized exhaust enclosure or a closed analytical balance.

  • Causality: Static discharge can aerosolize fine powders, creating an immediate inhalation hazard.

  • Validation: Transfer the weighed compound to the reaction vessel using a sealed addition funnel or execute the transfer entirely within an inert-atmosphere glovebox.

Step 3: Reaction Execution

  • Action: Maintain strict temperature control using a thermocouple-regulated heating mantle.

  • Causality: Organophosphonates decompose at high temperatures, emitting highly toxic phosphorus oxide (POx) vapors.

  • Validation: Program the thermocouple to feature an automatic shut-off limit at least 20°C below the compound's known thermal decomposition threshold.

Step 4: Post-Reaction Quenching & Decontamination

  • Action: Slowly add a 5% aqueous sodium carbonate ( Na2​CO3​ ) or sodium hydroxide ( NaOH ) solution to the reaction mixture at 0°C.

  • Causality: Base-catalyzed hydrolysis cleaves the phosphonate ester bonds, converting the highly toxic organophosphonate into significantly less toxic, water-soluble phosphonic acid derivatives and phenolic byproducts.

  • Validation: Monitor the pH to ensure it remains basic (> pH 9) throughout the 30-minute quenching process.

Spill Response & Chemical Disposal Plan

In the event of a spill, immediate, calculated action is required to prevent systemic exposure.

  • Immediate Isolation: Evacuate the immediate vicinity (minimum 15-foot radius). Ensure the fume hood sash is fully lowered to maximize exhaust draw and contain vapors.

  • Don Emergency PPE: Upgraded PPE is required. If the spill occurs outside a ventilated enclosure, a Self-Contained Breathing Apparatus (SCBA) must be worn by the spill response team.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Never use combustible materials like sawdust, as the chemical may react exothermically.

  • Chemical Neutralization: Carefully apply a 5% sodium hydroxide ( NaOH ) solution over the absorbed spill. The strong base will hydrolyze the organophosphonate. Allow a minimum of 30 minutes of contact time for complete chemical degradation.

  • Collection & Disposal: Using non-sparking tools, scoop the neutralized mixture into a chemically resistant, sealable high-density polyethylene (HDPE) hazardous waste container. Label the container strictly as "Toxic Organophosphorus Waste - Incineration Required" and transfer it to your Environmental Health & Safety (EHS) department.

References

  • Title: Positron emission tomography studies of organophosphate chemical threats and oxime countermeasures Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: Radical Arylation of Triphenyl Phosphite Catalyzed by Salicylic Acid: Mechanistic Investigations and Synthetic Applications Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Toxicology of Organophosphate Nerve Agents Source: ResearchGate URL: [Link]

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